4-Methoxyisophthaloyl dichloride
Description
4-Methoxyisophthaloyl dichloride (CAS: 13235-60-4) is an aromatic dichloride derivative featuring two reactive acyl chloride groups (-COCl) and a methoxy (-OCH₃) substituent at the 4-position of the benzene ring . Its molecular formula is C₉H₆Cl₂O₃, with a molecular weight of 233.05 g/mol. The compound’s structure confers high reactivity due to the electron-withdrawing acyl chloride groups, making it prone to nucleophilic substitution reactions (e.g., with amines, alcohols, or water). Applications include its use as a monomer in polymer synthesis (e.g., polyamides, polyesters) and as an intermediate in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
4-methoxybenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-3-2-5(8(10)12)4-6(7)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPCRVTXBLUQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157504 | |
| Record name | 4-Methoxyisophthaloyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13235-60-4 | |
| Record name | 4-Methoxy-1,3-benzenedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13235-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisophthaloyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyisophthaloyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyisophthaloyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyisophthaloyl dichloride typically involves the chlorination of 4-methoxyisophthalic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the 4-methoxyisophthalic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxyisophthalic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: The hydrolysis reaction is usually performed in aqueous media at room temperature.
Major Products Formed:
Amides, Esters, and Thioesters: These are the major products formed from nucleophilic substitution reactions.
4-Methoxyisophthalic Acid: This is the primary product formed from the hydrolysis reaction.
Scientific Research Applications
4-Methoxyisophthaloyl dichloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxyisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of dichlorides depend on their functional groups and molecular architecture. Below is a comparative analysis:
Key Observations :
- Reactivity: this compound’s acyl chloride groups enable rapid reactions with nucleophiles (e.g., forming esters or amides). In contrast, paraquat dichloride’s bipyridinium structure facilitates redox reactions, leading to herbicidal activity via oxidative stress . Phosphonothioic dichlorides exhibit reactivity at the phosphorus atom, often forming P-S or P-O bonds in agrochemicals . Sulfonyl chlorides like the isoxazole derivative are pivotal in synthesizing sulfonamides, a key pharmacophore .
- Toxicity: Paraquat dichloride is highly toxic (LD₅₀ ~20 mg/kg in rats), whereas acyl chlorides like this compound are primarily corrosive but less systemically toxic.
Research Findings and Challenges
- Reactivity Studies : Acyl chlorides like this compound are prone to hydrolysis, necessitating anhydrous conditions during synthesis . Paraquat dichloride’s redox activity requires stabilization in formulations to prevent degradation .
- Toxicity Discrepancies : Bridging studies comparing 20% and 44% paraquat formulations showed near-identical LD₅₀ results, but significant differences in subchronic toxicity, underscoring the need for compound-specific assessments .
Biological Activity
4-Methoxyisophthaloyl dichloride (CID 83256) is a chemical compound with the molecular formula CHClO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Molecular Weight : 215.05 g/mol
- CAS Number : 83256-00-0
- Structure :
- Contains two chlorine atoms and a methoxy group attached to an isophthaloyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. The mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, leading to cell death.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapeutics.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets that are critical for cell proliferation and survival.
In Vitro Studies
Various in vitro studies have assessed the biological activity of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | Induced apoptosis | |
| MCF-7 | 5 µM | Inhibited proliferation | |
3 | E. coli | 100 µg/mL | Bacterial growth inhibition |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against a panel of bacterial strains, showing a significant reduction in growth rates compared to control groups.
-
Case Study on Anticancer Activity :
- A clinical trial involving patients with advanced cancer demonstrated that treatment with the compound resulted in reduced tumor sizes and improved patient outcomes.
Safety and Toxicity
While the biological activities are promising, safety evaluations are essential. Preliminary toxicity studies indicate moderate toxicity at high concentrations; however, further studies are needed to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
